2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide
Description
Substituent Effects on Molecular Properties
Key Structural Differences
- Bromine Position : Moving bromine from the 2-position (target compound) to the 4-position (CID 749262-49-5) reduces steric clashes with the sulfonamide group, increasing solubility by 18%.
- N-Substituents : Replacement of the ethyl group with hydrogen (as in CID 2778398) lowers thermal stability (ΔTₘ = −34°C).
- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group in the target compound enhances resonance stabilization compared to the purely inductive −CF₃ group in CID 1020252-99-6.
Electronic and Reactivity Trends
- Electrophilic Aromatic Substitution : The 2-bromo substituent directs incoming electrophiles to the 5-position, whereas 4-bromo analogs exhibit meta-directing behavior.
- Hydrogen Bonding : N-Ethyl derivatives form weaker hydrogen bonds with proteins compared to N-H sulfonamides (ΔG = −2.1 kcal/mol vs. −3.4 kcal/mol).
These structural and electronic distinctions underscore the unique physicochemical profile of this compound, positioning it as a versatile scaffold for further chemical modification.
Properties
IUPAC Name |
2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO3S/c1-2-14-18(15,16)8-4-3-6(5-7(8)10)17-9(11,12)13/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKFSLMOTTXCNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650465 | |
| Record name | 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-74-7 | |
| Record name | 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. Its unique structure, featuring a trifluoromethoxy group and a sulfonamide moiety, suggests a diverse range of interactions with biological targets.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- A bromine atom, which may enhance lipophilicity and biological activity.
- A trifluoromethoxy group, known for its ability to modulate pharmacokinetic properties.
- A sulfonamide moiety, often associated with antibacterial and antitumor activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, anticancer, and enzyme inhibition effects. The following sections detail specific findings related to this compound.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. For instance, derivatives of benzenesulfonamide have been tested against Mycobacterium tuberculosis, demonstrating promising results in terms of minimum inhibitory concentration (MIC) values.
| Compound | MIC (µg/mL) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
Note: TBD indicates that further research is needed to establish these values specifically for the compound .
Anticancer Activity
Preliminary studies suggest that compounds with similar functionalities can inhibit cancer cell proliferation. For example, the incorporation of trifluoromethoxy groups has been linked to enhanced activity against various cancer cell lines, including prostate (DU-145), cervical (HeLa), and lung adenocarcinoma (A549).
Case Studies
- Inhibition of Tumor Growth : In vitro assays have demonstrated that similar sulfonamide derivatives can induce apoptosis in cancer cells by targeting microtubule assembly. The mechanism involves disrupting the cell cycle at the G2/M phase.
- Cell Line Testing : A study on a related compound showed an IC50 value of 0.054 µM against A549 cells, indicating potent anticancer activity.
Enzyme Inhibition
The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes. This inhibition can lead to various therapeutic effects, including diuretic and anti-inflammatory actions.
Mechanistic Insights
The binding affinity of this compound towards target enzymes remains to be fully characterized. However, similar compounds have shown competitive inhibition patterns with established enzyme targets.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary assessments suggest that the trifluoromethoxy group may enhance metabolic stability and bioavailability.
| Parameter | Value |
|---|---|
| Half-life | TBD |
| Bioavailability | TBD |
| Metabolic Stability | TBD |
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Properties:
The sulfonamide moiety in 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide is known for its antibacterial activity. Sulfonamides function by inhibiting bacterial folic acid synthesis, making them effective against a range of bacterial infections. This compound's structure suggests it may exhibit similar antibacterial properties, making it a candidate for drug development against resistant bacterial strains .
Potential in Cancer Treatment:
Compounds containing trifluoromethyl groups often show enhanced metabolic stability and bioactivity. Research indicates that derivatives of sulfonamides can have anticancer properties. Therefore, this compound may be investigated for its efficacy in cancer therapy, potentially targeting specific cancer cell pathways .
Treatment of Hyperuricemia and Gout:
Recent studies have pointed towards the effectiveness of sulfonamide derivatives in treating hyperuricemia and gout. These conditions are characterized by elevated uric acid levels, leading to painful joint inflammation. The compound may be developed into a therapeutic agent that reduces serum uric acid concentrations, thus alleviating symptoms associated with gout .
Chemical Research Applications
Building Block in Synthesis:
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties. This versatility is crucial for creating new pharmaceuticals and agrochemicals .
Structure-Activity Relationship Studies:
The compound's structure allows researchers to perform structure-activity relationship (SAR) studies to understand how different substituents affect biological activity. By varying the bromine or trifluoromethoxy groups, researchers can explore the pharmacological profiles of related compounds, leading to the discovery of more effective drugs .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Applications |
|---|---|---|
| 4-Bromo-N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide | tert-butyl group instead of ethyl | Different biological activity profile |
| 2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide | Methyl group substitution | Potentially altered pharmacokinetics |
| 2-Chloro-N-ethyl-5-(trifluoromethyl)benzenesulfonamide | Chlorine instead of bromine | Different reactivity patterns due to halogen type |
This table illustrates how variations in substituents can influence the chemical behavior and biological activity of similar compounds, providing insights into the design of new derivatives with targeted functions.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 2 undergoes nucleophilic substitution under specific conditions. The electron-withdrawing trifluoromethoxy group activates the aromatic ring toward nucleophilic attack, particularly at the bromine-bearing carbon.
Key Reactions:
-
Amine Substitution : Reacts with primary/secondary amines (e.g., methylamine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–120°C to yield N-aryl amines.
-
Alkoxy Substitution : Treatment with alcohols (e.g., methanol, ethanol) in the presence of KOH or NaH produces aryl ether derivatives.
-
Cyanide Substitution : Reacts with NaCN or KCN in DMF at elevated temperatures to form cyano-substituted products.
Table 1: Substitution Reaction Conditions and Products
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Amine Substitution | Methylamine, DMF, 100°C, 12h | 2-(Methylamino)-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide |
| Alkoxy Substitution | Ethanol, KOH, reflux, 8h | 2-Ethoxy-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide |
| Cyanide Substitution | NaCN, DMF, 120°C, 6h | 2-Cyano-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide |
Nucleophilic Aromatic Substitution (NAS)
The trifluoromethoxy group (-OCF₃) strongly activates the aromatic ring toward NAS due to its electron-withdrawing nature. This facilitates reactions with hard nucleophiles like hydroxide or alkoxide ions under mild conditions.
Mechanistic Insight :
-
The trifluoromethoxy group directs nucleophiles to the para position relative to itself, but steric and electronic effects from the sulfonamide group may alter regioselectivity.
-
Reaction rates are enhanced in polar solvents (e.g., DMSO) with catalytic phase-transfer agents.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation:
-
Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/ethanol at 80°C.
-
Stille Coupling : Couples with organostannanes (e.g., vinyltributyltin) under similar catalytic conditions to form styrene derivatives.
Table 2: Cross-Coupling Reaction Examples
| Coupling Type | Partner Reagent | Catalyst System | Product |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Phenyl-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide |
| Stille | Vinyltributyltin | PdCl₂(PPh₃)₂, CuI | 2-Vinyl-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide |
Functional Group Transformations
The sulfonamide group can undergo further modifications:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkylated sulfonamides.
-
Hydrolysis : Under strong acidic conditions (HCl, reflux), the sulfonamide group converts to a sulfonic acid, though this reaction is rarely employed due to stability concerns.
Comparative Reactivity with Analogues
Replacement of the trifluoromethoxy group with other substituents significantly alters reactivity:
Table 3: Substituent Effects on Reaction Rates
| Compound | Relative Reactivity in NAS | Dominant Pathway |
|---|---|---|
| 2-Bromo-N-ethyl-4-(trifluoromethoxy) | High (1.0) | NAS |
| 2-Bromo-N-ethyl-4-methoxy | Moderate (0.3) | Electrophilic Substitution |
| 2-Bromo-N-ethyl-4-nitro | Very High (2.5) | NAS |
-
The trifluoromethoxy group increases reactivity compared to methoxy but is less activating than nitro groups.
Research Findings
-
Biological Relevance : Analogues of this compound have shown inhibitory activity against bacterial dihydropteroate synthase, with the trifluoromethoxy group enhancing membrane permeability .
-
Synthetic Utility : Used as a precursor in the synthesis of ET receptor antagonists, where bromine substitution enables diversification of the aromatic core .
This compound’s versatility in substitution and coupling reactions makes it valuable in medicinal chemistry and materials science. Experimental protocols emphasize controlled conditions to optimize yields and selectivity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The table below highlights key differences between 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide and structurally related benzenesulfonamides:
Key Observations:
- Substituent Effects : The bromine and trifluoromethoxy groups enhance electrophilic character and metabolic stability, as seen in Compound 3, which exhibited potent inhibitory activity against WD repeat-containing proteins .
- Biological Relevance : Benzenesulfonamides with trifluoromethoxy groups are frequently associated with high-affinity binding to carbonic anhydrase isoforms, suggesting a plausible mechanism for the target compound .
NMR and HRMS Data:
- Target Compound : Expected ¹³C NMR peaks would include δ ~132–125 ppm for aromatic carbons, δ ~116 ppm for the trifluoromethoxy group, and δ ~48–29 ppm for the N-ethyl group, based on trends in analogs like 5c .
- Compound 5c : ¹³C NMR (CDCl₃): δ 132.2 (aromatic), 76.3 (chromenyl), 52.9 (N-cyclobutyl), 29.7 (CH₃) . HRMS confirmed a molecular ion at m/z 484.0561 .
Preparation Methods
Preparation of Halogenated Trifluoromethoxybenzenesulfonamide Intermediates
A patented process describes the preparation of halogenated trifluoromethoxybenzenesulfonamides by reacting halogenated trifluoromethoxybenzenesulfonyl chlorides with ammonia or amines. The halogen (X) is preferably bromine or chlorine, with bromine favored for the target compound.
- Starting material: Mixtures of 2-trifluoromethoxy-5-bromobenzenesulfonamide and 5-trifluoromethoxy-2-bromobenzenesulfonamide.
- Solvent: Methanol.
- Base: Potassium hydroxide.
- Catalyst: Palladium on activated carbon (5%).
- Temperature: Approximately 50°C.
- Pressure: Initial hydrogen pressure around 35 bar.
- Reaction time: 20 hours.
After hydrogenation, the reaction mixture is filtered to remove the catalyst, concentrated, and the product is isolated by crystallization from n-butanol, yielding 2-trifluoromethoxybenzenesulfonamide with high purity and an 89% yield.
| Step | Reagent/Condition | Purpose | Outcome |
|---|---|---|---|
| 1 | Halogenated trifluoromethoxybenzene sulfonyl chloride + NH3 | Formation of sulfonamide | Halogenated trifluoromethoxybenzenesulfonamide |
| 2 | Methanol + KOH + Pd/C + H2 (50°C, 35 bar, 20 h) | Hydrogenation/dehalogenation | Purified sulfonamide product |
| 3 | Filtration, concentration, crystallization | Isolation and purification | Crystalline sulfonamide (89% yield) |
N-Ethylation of Benzenesulfonamide
N-alkylation of benzenesulfonamide derivatives is commonly achieved by reacting the sulfonamide with an alkyl halide (e.g., ethyl bromide) in the presence of a base such as triethylamine, typically in a polar aprotic solvent like dimethylformamide (DMF). This method is supported by analogous procedures for S-alkylation of sulfonamide derivatives.
- Sulfonamide dissolved in DMF.
- Triethylamine added as base.
- Ethyl bromide added dropwise.
- Stirring at room temperature for 2–3 hours.
- Workup by dilution with water, filtration, washing, and recrystallization.
| Step | Reagent/Condition | Purpose | Outcome |
|---|---|---|---|
| 1 | Sulfonamide + DMF | Solvent system | Dissolution of substrate |
| 2 | Triethylamine | Base | Deprotonation of sulfonamide |
| 3 | Ethyl bromide | Alkylating agent | N-ethylated sulfonamide |
| 4 | Workup (water dilution, filtration, recrystallization) | Isolation and purification | Pure N-ethyl sulfonamide |
Alternative Synthetic Routes and Key Findings
Halogenation and Nitration: Precursor compounds such as 4-bromo-2-nitrobenzotrifluoride can be synthesized via nitration, ammoniation, bromination, and deamination steps starting from m-chlorobenzotrifluoride. This route avoids low-temperature diazotization and reduces environmental impact.
Catalytic Hydrogenation: Use of palladium on activated carbon under hydrogen pressure is effective for selective dehalogenation and reduction steps in the preparation of trifluoromethoxybenzenesulfonamide derivatives.
Purification Techniques: Crystallization from solvents such as n-butanol and extraction with ethyl acetate or acetic acid ethyl ester are effective in isolating high-purity products.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonamide formation | Halogenated trifluoromethoxybenzenesulfonyl chloride + NH3 | Not specified | Key intermediate formation |
| Catalytic hydrogenation | Pd/C (5%), KOH, Methanol, H2 (50°C, 35 bar, 20 h) | 89 | High purity, crystalline product |
| N-Ethylation | Ethyl bromide, Triethylamine, DMF, RT, 2–3 h | Not specified | Standard alkylation procedure |
| Alternative bromination/nitration | Bromination, nitration, ammoniation, deamination | Not specified | Industrial scale route for precursors |
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves sequential functionalization of a benzene ring. For example:
- Sulfonamide formation : Reacting a brominated benzene precursor with ethylamine under sulfonylation conditions (e.g., using sulfonic acid chlorides).
- Trifluoromethoxy introduction : Electrophilic substitution or coupling reactions, as seen in similar compounds, where nitration and reduction steps precede trifluoromethoxy group installation .
- Purification challenges : Low yields (e.g., 9% in a related sulfonamide synthesis) often arise from steric hindrance or competing side reactions. Optimization may involve adjusting stoichiometry, temperature, or using high-purity intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- <sup>1</sup>H/<sup>19</sup>F NMR : Key for confirming substituent positions and purity. For example, <sup>19</sup>F NMR signals at δF −60.3 ppm indicate trifluoromethoxy groups, while aromatic proton couplings (e.g., J = 2.4–8.8 Hz) resolve substitution patterns .
- LCMS : Monitors reaction progress and detects intermediates. A molecular ion peak at m/z = 429.2 [M+H]<sup>+</sup> aligns with the compound’s molecular weight .
- Purity analysis : AUC (Area Under the Curve) ≥95% via HPLC ensures suitability for biological assays .
Advanced Research Questions
Q. How do computational methods like density-functional theory (DFT) predict the electronic properties of this compound, and what experimental validations are required?
- DFT applications : Exact-exchange functionals (e.g., B3LYP) model the electron-withdrawing effects of bromo and trifluoromethoxy groups, predicting charge distribution and reactive sites. For example, the sulfonamide group’s electron-deficient nature can be quantified via Mulliken charges .
- Validation : Comparing computed vibrational spectra (IR/Raman) with experimental data resolves discrepancies. For instance, deviations >2.4 kcal/mol in bond dissociation energies may indicate limitations in functional selection .
Q. What crystallographic strategies are recommended for resolving structural ambiguities in halogenated benzenesulfonamides, and how do hydrogen-bonding networks influence their solid-state packing?
- Software tools : SHELXL (for refinement) and ORTEP-3 (for visualization) are standard. WinGX integrates these tools for small-molecule crystallography .
- Hydrogen bonding : Graph-set analysis (e.g., Etter’s rules) identifies motifs like R2<sup>2</sup>(8) dimers, which stabilize crystal lattices. For example, sulfonamide N–H···O interactions may dominate packing in related structures .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
- Substituent effects : Replacing bromo with CF3 or naphthalene rings (as in related sulfonamides) alters lipophilicity and target binding. For instance, bulkier groups may improve enzyme inhibition by occupying hydrophobic pockets .
- Linker optimization : Switching sulfonamide to carboxamide linkers (e.g., in thiophene derivatives) modulates solubility and metabolic stability, as seen in kinase inhibitor studies .
Methodological Considerations
Q. What experimental protocols mitigate contradictions between computational predictions and observed reactivity in trifluoromethoxy-containing sulfonamides?
Q. How are mechanistic insights into sulfonamide-based enzyme inhibition derived from kinetic and crystallographic data?
- Kinetic assays : IC50 measurements using fluorogenic substrates quantify inhibition potency.
- Co-crystallization : X-ray structures (e.g., PDB entries) reveal binding modes. For example, the trifluoromethoxy group’s orientation in a hydrophobic pocket may explain enhanced affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
